2-Bromobenzoate

pKa Determination Acidity Comparison Physical Property Benchmarking

Procure 2-Bromobenzoate (CAS 16887-76-6) exclusively for syntheses requiring ortho-direction. Its carboxylate group enables metal-chelation critical for regioselective Kumada couplings and Cu(I)-catalyzed green transformations to salicylate—reactivity lost with 3-/4-bromo isomers. The preferred substrate for 2-aroylbenzoate scaffolds via carbonylative Suzuki-Miyaura coupling, offering superior substrate tolerance and high-yield routes unreproducible by alternative building blocks.

Molecular Formula C7H4BrO2-
Molecular Weight 200.01 g/mol
CAS No. 16887-76-6
Cat. No. B1222928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzoate
CAS16887-76-6
Synonyms2-bromobenzoate
Molecular FormulaC7H4BrO2-
Molecular Weight200.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])Br
InChIInChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyXRXMNWGCKISMOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzoate (CAS 16887-76-6) for Specialty Synthesis: Procurement Data & Benchmarking


2-Bromobenzoate (CAS 16887-76-6), the conjugate base of 2-bromobenzoic acid, is a foundational building block in organic and medicinal chemistry [1]. The ortho-substitution pattern of the bromine atom, with a molecular weight of 200.01 g/mol, imparts distinct steric and electronic properties that are critical for directed metalation and cross-coupling reactions [2]. This ionic form is the active species in many aqueous or polar reaction environments, differentiating it from its neutral acid counterpart (CAS 88-65-3) for specific catalytic cycles and biotransformations [1].

Why Generic 2-Bromobenzoate Analogs Cannot Be Substituted: Evidence of Ortho-Directed Reactivity


The performance of 2-bromobenzoate in key industrial and research applications is not interchangeable with its meta- or para-substituted analogs. The ortho-bromine atom, in conjunction with the carboxylate group, creates a unique electronic environment that is essential for specific catalytic mechanisms and substrate-directed syntheses [1]. Substituting a 3- or 4-bromobenzoate can lead to complete reaction failure due to the loss of this crucial 'ortho-effect,' which is required for efficient metal-chelation, regioselective cyclization, and directed cross-coupling processes . The following quantitative evidence demonstrates precisely where this differentiation matters for scientific and procurement decisions.

Quantitative Differentiation of 2-Bromobenzoate: pKa, Catalytic Turnover, and Regioselectivity Data


2-Bromobenzoate vs. 3-/4-Bromo Analogs: A 6-Fold Increase in Acidity Dictates Reactivity

The pKa of 2-bromobenzoic acid is significantly lower than its 3- and 4-bromo analogs, due to the ortho-effect . This increased acidity directly influences the compound's speciation, solubility, and reactivity in pH-dependent processes like biotransformations and metal-catalyzed cycles where the carboxylate is the active species [1].

pKa Determination Acidity Comparison Physical Property Benchmarking

Carboxylate-Directed Kumada Coupling: Sodium 2-Bromobenzoate Enables Unique Regioselectivity

In a direct head-to-head study of bromobenzoate derivatives, the sodium carboxylate function of 2-bromobenzoate was found to exert a strong directing effect during Pd-catalyzed Kumada coupling . This 'ortho-directing' effect is unique to the 2-substituted isomer and is instrumental in achieving regioselective coupling, which is not possible with the 3- or 4-bromo analogs .

Directed Cross-Coupling Kumada Coupling Regioselective Synthesis Isochromane

Aqueous Ullmann Catalysis: 2-Bromobenzoate Achieves Up to 25 Turnovers to Salicylate

2-Bromobenzoate is the specific substrate required for this catalytic transformation. A study on the Cu(I)-catalyzed transformation of 2-bromobenzoate into salicylate in aqueous solution demonstrated the feasibility of this environmentally benign process, achieving up to 25 turnovers for low Cu(I) concentrations [1]. This specific reactivity is enabled by the ortho-bromo substituent and the ionic carboxylate, which facilitates formation of a crucial d-π* complex with Cu(I) [1].

Ullmann Reaction Homogeneous Catalysis Aqueous Chemistry Turnover Number

Carbonylative Suzuki-Miyaura Coupling: 2-Bromobenzoate Esters as Preferred Substrates for 2-Aroylbenzoates

A 2020 study on sterically hindered aryl halides explicitly evaluated 2-bromobenzoate esters as substrates for carbonylative Suzuki-Miyaura coupling [1]. The research found that 2-substituted aryl bromides are challenging substrates that favor the non-carbonylative pathway. However, the carbonylative Suzuki-Miyaura approach, using 2-bromobenzoate esters, was identified as the preferred pathway for synthesizing diversely substituted 2-aroylbenzoate esters, providing broader substrate tolerance compared to alternative methods like alkoxycarbonylation of 2-bromo benzophenones [1]. The study further showed that yield could be increased by suppressing the unwanted direct Suzuki coupling via slow boronic acid addition [1].

Carbonylative Coupling Suzuki-Miyaura Palladium Catalysis 2-Aroylbenzoate

Target Applications for 2-Bromobenzoate (CAS 16887-76-6) Supported by Comparative Data


Regioselective Synthesis of Isochromanes and Complex Heterocycles

The unique ortho-directing effect of the sodium 2-bromobenzoate carboxylate group enables regioselective Kumada couplings that are unattainable with its 3- and 4-bromo isomers . This makes it the essential building block for synthesizing isochromanes and other oxygen-containing heterocycles found in numerous bioactive molecules .

Green Chemistry and Aqueous-Phase Catalysis

2-Bromobenzoate's demonstrated ability to undergo efficient Cu(I)-catalyzed transformation to salicylate in water, achieving up to 25 turnovers , positions it as a key substrate for developing environmentally sustainable chemical processes. This specific reactivity is not shared by its analogs, providing a strong procurement rationale for academic and industrial labs focused on green methodologies .

Synthesis of 2-Aroylbenzoate Derivatives via Carbonylative Coupling

For projects targeting 2-aroylbenzoate esters—a valuable scaffold in medicinal chemistry—2-bromobenzoate esters are the preferred substrates for carbonylative Suzuki-Miyaura couplings . Research demonstrates that this approach offers broader substrate tolerance and can be optimized by slow addition of boronic acid to suppress undesired side reactions, providing a validated, high-yield route that alternatives cannot match .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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